tert-butyl 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
tert-Butyl 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: is a chemical compound with a complex structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the introduction of the tert-butyl, ethyl, methyl, and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples include:
- 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- tert-butyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
tert-Butyl 1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17F3N2O2 |
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Molecular Weight |
278.27 g/mol |
IUPAC Name |
tert-butyl 1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H17F3N2O2/c1-6-17-7(2)8(9(16-17)12(13,14)15)10(18)19-11(3,4)5/h6H2,1-5H3 |
InChI Key |
BFDIBTDZFDCXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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